molecular formula C8H8ClN5O2 B4774978 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole

Cat. No.: B4774978
M. Wt: 241.63 g/mol
InChI Key: AYZLKBLDSNCZFV-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group (-NO2) and a chlorine atom (-Cl) on the pyrazole ring, as well as a methyl group (-CH3) attached to the pyrazole ring via a methylene bridge.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Nitration: The synthesis of this compound typically involves the chlorination of 1-methyl-1H-pyrazole-4-carbaldehyde followed by nitration. The chlorination can be achieved using reagents like thionyl chloride (SOCl2) under controlled conditions.

  • Methylation: The methylation step involves the reaction of the chlorinated intermediate with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

  • Nitration: The nitration step is performed using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: The nitro group in this compound can undergo oxidation to form nitroso derivatives or further oxidized products.

  • Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives or higher oxidation state products.

  • Reduction: Amines or hydrazine derivatives.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.

  • Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound may be used in the development of new drugs.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrazole: Lacks the nitro group.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the nitro and chlorine substituents.

  • 5-Nitro-1H-pyrazole: Lacks the chlorine substituent.

Uniqueness: 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole is unique due to the combination of the nitro group, chlorine atom, and the methylene bridge, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-1-[(1-methylpyrazol-4-yl)methyl]-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O2/c1-12-4-6(2-10-12)5-13-8(14(15)16)7(9)3-11-13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZLKBLDSNCZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C(=C(C=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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